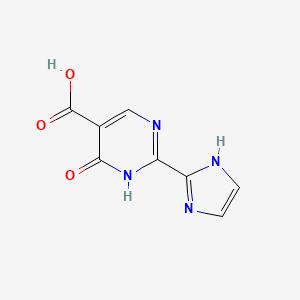

2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

説明

2-(1H-Imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a novel heterocyclic compound designed as a xanthine oxidase (XO) inhibitor. It belongs to the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) family, synthesized via bioisosteric replacement and ring-enlargement strategies to optimize interactions with residues in the XO active site . This compound exhibits enhanced inhibitory activity against XO compared to febuxostat, a clinically used XO inhibitor, with in vitro studies demonstrating its superior binding affinity and competitive inhibition .

特性

分子式 |

C8H6N4O3 |

|---|---|

分子量 |

206.16 g/mol |

IUPAC名 |

2-(1H-imidazol-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C8H6N4O3/c13-7-4(8(14)15)3-11-6(12-7)5-9-1-2-10-5/h1-3H,(H,9,10)(H,14,15)(H,11,12,13) |

InChIキー |

SLQYYMLWLLXOKD-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(N1)C2=NC=C(C(=O)N2)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

化学反応の分析

Types of Reactions

2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .

作用機序

The mechanism of action of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

類似化合物との比較

Structural and Functional Analogues

The following compounds share the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid core but differ in substituents, leading to variations in bioactivity and physicochemical properties:

Mechanistic Insights

- Target Compound vs. Tetrazolyl Derivatives : The imidazolyl group in the target compound forms critical hydrogen bonds with Arg880 and Thr1010, while tetrazolyl derivatives leverage their planar structure for stronger π-π interactions with Phe914 . Tetrazolyl derivatives exhibit slightly lower IC₅₀ values but comparable selectivity.

- Cyclopropane-Substituted Analogues: Cyclopropylmethyl substituents introduce steric hindrance, reducing XO binding efficiency.

- Methyl-Substituted Analogues : The absence of aromatic or polar substituents in the methyl derivative leads to weak XO inhibition, highlighting the necessity of heteroaromatic groups for activity .

生物活性

The compound 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a derivative of dihydropyrimidine and imidazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is , with a molecular weight of 196.18 g/mol. The compound features a dihydropyrimidine ring fused with an imidazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with imidazole and dihydropyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay, revealing an IC50 value in the micromolar range, indicating promising antitumor activity .

Antioxidant Properties

The antioxidant capacity of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been investigated using various assays such as DPPH radical scavenging. Results showed significant radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to its ability to interact with biological macromolecules. For example:

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in DNA synthesis or repair mechanisms, contributing to its antitumor effects.

- Radical Scavenging : The presence of electron-rich imidazole rings facilitates the donation of electrons to free radicals, enhancing its antioxidant properties.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。